5-chloro-1-(4-methylphenyl)-1H-1,2,3,4-tetrazole

Physicochemical profiling Drug design ADME prediction

5-Chloro-1-(4-methylphenyl)-1H-1,2,3,4-tetrazole (CAS 36951-51-6) is a 1,5-disubstituted tetrazole derivative with molecular formula C₈H₇ClN₄ and a molecular weight of 194.62 g·mol⁻¹. The compound features a chlorine atom at the tetrazole C5 position and a 4-methylphenyl (p‑tolyl) group at N1, distinguishing it from simpler 1‑aryltetrazole scaffolds.

Molecular Formula C8H7ClN4
Molecular Weight 194.62
CAS No. 36951-51-6
Cat. No. B2754293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1-(4-methylphenyl)-1H-1,2,3,4-tetrazole
CAS36951-51-6
Molecular FormulaC8H7ClN4
Molecular Weight194.62
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=NN=N2)Cl
InChIInChI=1S/C8H7ClN4/c1-6-2-4-7(5-3-6)13-8(9)10-11-12-13/h2-5H,1H3
InChIKeyAVFIIPCVWYXPEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1-(4-methylphenyl)-1H-1,2,3,4-tetrazole (CAS 36951-51-6) — Structural, Physicochemical, and Procurement Baseline


5-Chloro-1-(4-methylphenyl)-1H-1,2,3,4-tetrazole (CAS 36951-51-6) is a 1,5-disubstituted tetrazole derivative with molecular formula C₈H₇ClN₄ and a molecular weight of 194.62 g·mol⁻¹ . The compound features a chlorine atom at the tetrazole C5 position and a 4-methylphenyl (p‑tolyl) group at N1, distinguishing it from simpler 1‑aryltetrazole scaffolds. Its computed lipophilicity (XLogP = 1.8) and polar surface area (TPSA = 43.6 Ų) position it within a favorable physicochemical space for membrane permeation and protein binding, while the 1‑tetrazolyl group exhibits strong electron‑withdrawing character comparable to a nitro group [1]. The compound is commercially available from multiple reputable suppliers (e.g., Enamine, Bidepharm, Santa Cruz Biotechnology) at standard purities of ≥95%, with batch‑specific QC documentation (NMR, HPLC, GC) provided upon request .

Why Generic Substitution of 5-Chloro-1-(4-methylphenyl)-1H-1,2,3,4-tetrazole with Close Analogs Is Scientifically Unjustified


1‑Aryl‑5‑chlorotetrazoles are not functionally interchangeable despite their apparent structural similarity. Subtle variations in the N1‑aryl substituent modulate the electron density on the tetrazole ring, directly affecting the electrophilicity of the C5‑chlorine, the stability of the tetrazole towards ring‑opening, and the compound’s lipophilicity‑driven partitioning behavior [1]. The 4‑methyl group in the target compound increases logP by approximately 0.3 units relative to the unsubstituted phenyl analog (XLogP 1.8 vs. 1.5), altering membrane permeability and non‑specific protein binding [2]. Furthermore, electron‑induced dissociation studies on structurally analogous 5‑chloro‑1‑phenyl‑1H‑tetrazole reveal that the tetrazole group is susceptible to electron‑induced ring opening only when chlorine occupies the C5 position, whereas the isomeric 5‑(4‑chlorophenyl)‑1H‑tetrazole does not undergo this pathway [3]. This demonstrates that both the position and electronic nature of the substituent dictate reactivity, and generic substitution risks introducing uncharacterized reactivity, altered metabolic stability, or failed assay reproducibility.

Quantitative Differentiation Evidence for 5-Chloro-1-(4-methylphenyl)-1H-1,2,3,4-tetrazole Against Closest Analogs


Lipophilicity (XLogP) Comparison: 4‑Methylphenyl vs. Unsubstituted Phenyl Substituent

The target compound, 5‑chloro‑1‑(4‑methylphenyl)‑1H‑tetrazole, exhibits a computed XLogP of 1.8, which is 0.3 log units higher than the value of 1.5 reported for the closest structural analog, 5‑chloro‑1‑phenyl‑1H‑tetrazole [1]. This difference is attributable to the addition of a single methyl group at the para position of the N1‑phenyl ring. A ΔlogP of +0.3 is quantitatively consistent with the π‑value of a methyl substituent on an aromatic ring (Hammett‑derived hydrophobicity constant π = 0.56 for CH₃; the partial attenuation reflects contributions from the electron‑withdrawing tetrazole ring) [2].

Physicochemical profiling Drug design ADME prediction

Electron‑Induced Ring‑Opening Reactivity: Positional Dependence of Chlorine Substitution

A study on electron‑induced reactivity of tetrazoles demonstrated that 5‑chloro‑1‑phenyl‑1H‑tetrazole (chlorine at the tetrazole C5 position) undergoes dissociative electron attachment (DEA) yielding Cl⁻, CN₂Cl⁻, [M‑N₂‑Cl]⁻, and [M‑HCl]⁻, while also forming a parent anion via associative electron attachment [1]. In contrast, the isomeric 5‑(4‑chlorophenyl)‑1H‑tetrazole (chlorine on the phenyl ring, tetrazole C5 unsubstituted) exclusively underwent DEA to form Cl⁻, [M‑HCl]⁻, and [M‑H]⁻, with no parent anion formation and no tetrazole ring‑opening products observed [1]. The ion yield vs. electron energy curves were quantitatively measured for each fragment. This demonstrates that 5‑chloro substitution on the tetrazole ring—as present in the target compound—enables ring‑opening fragmentation pathways that are absent when chlorine is on the aryl ring.

Mass spectrometry Dissociative electron attachment Tetrazole stability Molecular fragmentation

1‑Tetrazolyl Group Electronic Effects: Quantitative Hammett σ Constants for Substituent Comparison

The 1‑tetrazolyl group is characterized as inductively strongly electron‑withdrawing, with a Hammett σₚ value comparable to that of a nitro group, but exhibiting only small resonance interactions that vary with the 5‑substituent [1]. ¹H and ¹³C NMR chemical shift correlations for a series of para‑substituted 1‑phenyltetrazoles have been used to derive quantitative σₚ values for the 1‑tetrazolyl group and its 5‑substituted derivatives, enabling prediction of how modifications at the para position of the N1‑aryl ring (such as the 4‑methyl group in the target compound) modulate the overall electronic profile [2]. The electron‑donating 4‑methyl substituent partially offsets the electron‑withdrawing effect of the tetrazole ring, creating an electronically distinct scaffold compared to analogs bearing electron‑withdrawing para substituents (e.g., 4‑Cl, 4‑NO₂) or the unsubstituted phenyl ring.

Physical organic chemistry Hammett analysis Electronic effects QSAR

Commercial Availability and Batch QC Documentation: Procurement Readiness Compared to Niche Analogs

The target compound is stocked by multiple established suppliers including Enamine (EN300‑36378), Bidepharm (BD01075009), and Santa Cruz Biotechnology (sc‑350826), with standard purity of 95% and batch‑specific QC documentation (NMR, HPLC, GC) available . In contrast, several closely related analogs such as 5‑chloro‑1‑(4‑chlorophenyl)‑1H‑tetrazole, 5‑chloro‑1‑(4‑methoxyphenyl)‑1H‑tetrazole, and 5‑methyl‑1‑(4‑methylphenyl)‑1H‑tetrazole are listed by fewer suppliers or are primarily available through custom synthesis, resulting in longer lead times and less standardized quality documentation . This ready commercial availability reduces procurement friction and ensures batch‑to‑batch consistency for reproducible research.

Chemical procurement Quality control Supply chain Reproducibility

Molecular Scaffold for Caspase‑1 and NLRP1 Ligand Development: BindingDB Activity Data on Bis‑tetrazole Dimer

A dimeric compound incorporating two 1‑(4‑methylphenyl)‑5‑chlorotetrazole units (CID 7172585, 5‑[chloro‑[1‑(4‑methylphenyl)tetrazol‑5‑yl]methyl]‑1‑(4‑methylphenyl)tetrazole) was screened against two human inflammasome‑related targets. It exhibited an IC₅₀ of 6.59 × 10³ nM (6.59 μM) against caspase‑1 and an IC₅₀ of 1.10 × 10⁴ nM (11.0 μM) against NACHT, LRR and PYD domains‑containing protein 1 (NLRP1) in assays conducted by the Sanford‑Burnham Center for Chemical Genomics [1]. While the monomeric target compound itself has not been directly assayed in this system, the dimer data establishes that the 1‑(4‑methylphenyl)‑5‑chlorotetrazole scaffold can engage these therapeutically relevant protein targets, providing a rationale for selecting this building block in medicinal chemistry campaigns targeting the inflammasome pathway.

Caspase-1 inhibition NLRP1 Inflammasome Lead discovery

Prioritized Research and Industrial Application Scenarios for 5-Chloro-1-(4-methylphenyl)-1H-1,2,3,4-tetrazole


Medicinal Chemistry: Lead Optimization Campaigns Targeting Caspase‑1 or NLRP1 Inflammasome Pathways

The bis‑tetrazole dimer scaffold containing two 1‑(4‑methylphenyl)‑5‑chlorotetrazole units has demonstrated low‑micromolar inhibition of caspase‑1 (IC₅₀ = 6.59 μM) and NLRP1 (IC₅₀ = 11.0 μM) [1]. The monomeric target compound serves as a strategic building block for constructing focused libraries around this scaffold. The 0.3 log unit increase in lipophilicity (XLogP 1.8 vs. 1.5 for the unsubstituted phenyl analog) can be exploited to fine‑tune membrane permeability and intracellular target engagement during SAR exploration [2].

Synthetic Methodology: Suzuki–Miyaura Cross‑Coupling for 1,5‑Diaryltetrazole Libraries

5‑Chloro‑1‑aryl‑1H‑tetrazoles are established substrates for palladium‑catalyzed Suzuki–Miyaura cross‑coupling with arylboronic acids to generate 1,5‑diaryltetrazoles [3]. The electron‑withdrawing character of the 1‑tetrazolyl‑5‑chloro group activates the C5 position for oxidative addition, while the electron‑donating 4‑methyl substituent on the N1‑aryl ring modulates the electronic environment at palladium, potentially affecting coupling rates and yields compared to analogs with electron‑withdrawing para substituents. The target compound’s commercial availability from multiple suppliers with batch QC ensures consistent starting material quality for reproducible synthetic protocols .

Analytical Chemistry: Mass Spectrometric Method Development Utilizing Characteristic DEA Fragmentation Signatures

The electron‑induced dissociative electron attachment (DEA) fragmentation pattern of 5‑chloro‑1‑phenyl‑1H‑tetrazole—which includes unique ring‑opening fragments (CN₂Cl⁻, [M‑N₂‑Cl]⁻) not observed for 5‑aryltetrazoles lacking C5‑chlorine [4]—is expected to extend to the target compound. This characteristic fragmentation signature can be leveraged for selective detection and quantification of 5‑chloro‑1‑aryltetrazoles in complex mixtures using negative‑ion mass spectrometry, enabling impurity profiling, metabolite identification, and environmental fate studies.

Physicochemical Profiling: Reference Compound for logP‑Dependent ADME Model Calibration

With a well‑characterized XLogP of 1.8, TPSA of 43.6 Ų, 0 hydrogen bond donors, and 1 rotatable bond [2], the target compound occupies a favorable region of drug‑like chemical space. Its 0.3 log unit lipophilicity increase over the unsubstituted phenyl analog provides a controlled ΔlogP for calibrating computational ADME models, chromatographic retention time predictions (e.g., reversed‑phase HPLC logP correlations), and assessing the impact of a single para‑methyl substitution on membrane partitioning in PAMPA or Caco‑2 permeability assays.

Quote Request

Request a Quote for 5-chloro-1-(4-methylphenyl)-1H-1,2,3,4-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.